![molecular formula C20H18ClN5O2S B2992874 2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide CAS No. 1903156-60-4](/img/structure/B2992874.png)
2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H18ClN5O2S and its molecular weight is 427.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound "2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide" and its analogs have been a subject of interest in medicinal chemistry due to their significant pharmaceutical importance, particularly in the synthesis and structural analysis of heterocyclic compounds like pyridazine analogs. A study focused on the synthesis, structure analysis, and energy frameworks of a related compound, demonstrating the process of synthesizing such complex molecules and confirming their structures through spectroscopic techniques and X-ray diffraction. This research emphasizes the importance of detailed structural analysis in understanding the properties and potential applications of these compounds in scientific research (Sallam et al., 2021).
Biological Activities
The exploration of biological activities of compounds related to "2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide" has shown promising results in various fields. For instance, a study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which shares a structural resemblance, revealed significant antioxidant and anticancer activities. These derivatives were found to possess higher antioxidant activity compared to well-known antioxidants like ascorbic acid and exhibited cytotoxic effects against certain cancer cell lines, highlighting their potential therapeutic applications (Tumosienė et al., 2020).
Molecular Docking and Screening
Molecular docking and in vitro screening have been utilized to evaluate the potential biological effects of compounds structurally related to "2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide". A series of novel pyridine and fused pyridine derivatives were synthesized and subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins. These compounds also exhibited antimicrobial and antioxidant activity, demonstrating the utility of computational methods in predicting biological activities and guiding the development of new therapeutic agents (Flefel et al., 2018).
Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds, which this compound contains, are known to interact with their targets, leading to a variety of biological activities . The specific interactions and resulting changes would depend on the exact nature of the target.
Biochemical Pathways
Triazole compounds are known to affect a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of triazole compounds have been studied . The impact on bioavailability would depend on these properties, as well as factors such as the route of administration and the presence of other compounds.
Result of Action
Given the biological activities associated with triazole compounds , it can be inferred that this compound may have similar effects. These could include antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-20(2,28-14-7-5-13(21)6-8-14)19(27)22-12-18-24-23-17-10-9-15(25-26(17)18)16-4-3-11-29-16/h3-11H,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBZPVYJRZIACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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